molecular formula C12H4Cl4O B1211024 2,4,6,8-Tetrachlorodibenzofuran CAS No. 58802-19-0

2,4,6,8-Tetrachlorodibenzofuran

Cat. No.: B1211024
CAS No.: 58802-19-0
M. Wt: 306 g/mol
InChI Key: ZSPJEACWUWSAGS-UHFFFAOYSA-N
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Description

2,4,6,8-Tetrachlorodibenzofuran is a member of the polychlorinated dibenzofurans family, which are organic compounds containing chlorine atoms attached to the dibenzofuran structure. These compounds are known for their persistence in the environment and potential adverse health effects. This compound is particularly notable for its stability and resistance to degradation, making it a significant environmental pollutant .

Chemical Reactions Analysis

2,4,6,8-Tetrachlorodibenzofuran undergoes several types of chemical reactions, including:

Common reagents include hydrogen peroxide and its anion, which facilitate these reactions. Major products formed include various substituted dibenzofurans and ring-expanded products .

Scientific Research Applications

2,4,6,8-Tetrachlorodibenzofuran has been extensively studied in environmental science due to its persistence and toxicity. It is used as a model compound to understand the behavior of persistent organic pollutants in the environment. Research has shown that exposure to this compound can disrupt the gut microbiome and induce metabolic disorders in animal models . Additionally, it has applications in studying the mechanisms of toxicity and the development of remediation strategies for contaminated environments .

Comparison with Similar Compounds

2,4,6,8-Tetrachlorodibenzofuran is part of a broader class of polychlorinated dibenzofurans, which include compounds with varying numbers and positions of chlorine atoms. Similar compounds include:

The uniqueness of this compound lies in its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects.

Properties

IUPAC Name

2,4,6,8-tetrachlorodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl4O/c13-5-1-7-8-2-6(14)4-10(16)12(8)17-11(7)9(15)3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPJEACWUWSAGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C3=C(O2)C(=CC(=C3)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00207537
Record name 2,4,6,8-Tetrachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58802-19-0
Record name 2,4,6,8-Tetrachlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058802190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6,8-Tetrachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6,8-TETRACHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MYK4BR2S8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2,4,6,8-Tetrachlorodibenzofuran interact with Aryl Hydrocarbon Hydroxylase (AHH) activity compared to 2,3,7,8-tetrachlorodibenzo-p-dioxin?

A1: The study demonstrates that this compound, unlike the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin, does not induce Aryl Hydrocarbon Hydroxylase (AHH) activity. In fact, it reduces basal AHH activity. When co-treated with 2,3,7,8-tetrachlorodibenzo-p-dioxin, this compound significantly diminished the enzyme activity induced by 2,3,7,8-tetrachlorodibenzo-p-dioxin alone []. This suggests a potential antagonistic effect on AHH induction. Further research is crucial to understand the underlying mechanisms and implications of this interaction.

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